

5-Chloropyrazine-2-carbonitrile CAS number 36070-75-4 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloropyrazine-2-carbonitrile

Cat. No.: B1357153

[Get Quote](#)

An In-Depth Technical Guide to **5-Chloropyrazine-2-carbonitrile** (CAS No. 36070-75-4)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-chloropyrazine-2-carbonitrile**, a pivotal heterocyclic building block in modern organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its core physicochemical properties, reactivity, synthetic utility, and safety protocols, grounded in established scientific literature and safety data.

Introduction: A Versatile Heterocyclic Intermediate

5-Chloropyrazine-2-carbonitrile is a substituted aromatic heterocycle featuring a pyrazine core. The pyrazine ring, a six-membered aromatic system with two nitrogen atoms at the 1 and 4 positions, is a common scaffold in biologically active molecules.^[1] The specific substitution pattern of this compound—a chlorine atom at the 5-position and a cyano (nitrile) group at the 2-position—creates a unique electronic environment that dictates its reactivity and makes it a highly valuable precursor in the synthesis of complex molecular architectures.^[1]

The electron-withdrawing nature of both the nitrile group and the pyrazine ring's nitrogen atoms renders the molecule susceptible to nucleophilic substitution at the chlorinated position. This inherent reactivity is a cornerstone of its utility, enabling the strategic introduction of diverse functional groups. Consequently, **5-chloropyrazine-2-carbonitrile** has emerged as a crucial

intermediate in the development of pharmaceuticals, particularly antiviral and anti-cancer agents, as well as in the agrochemical sector.[1][2][3]

Physicochemical and Spectral Properties

Accurate characterization is fundamental to the successful application of any chemical intermediate. The key properties of **5-chloropyrazine-2-carbonitrile** are summarized below, compiled from various supplier and database sources.

Core Physical and Chemical Data

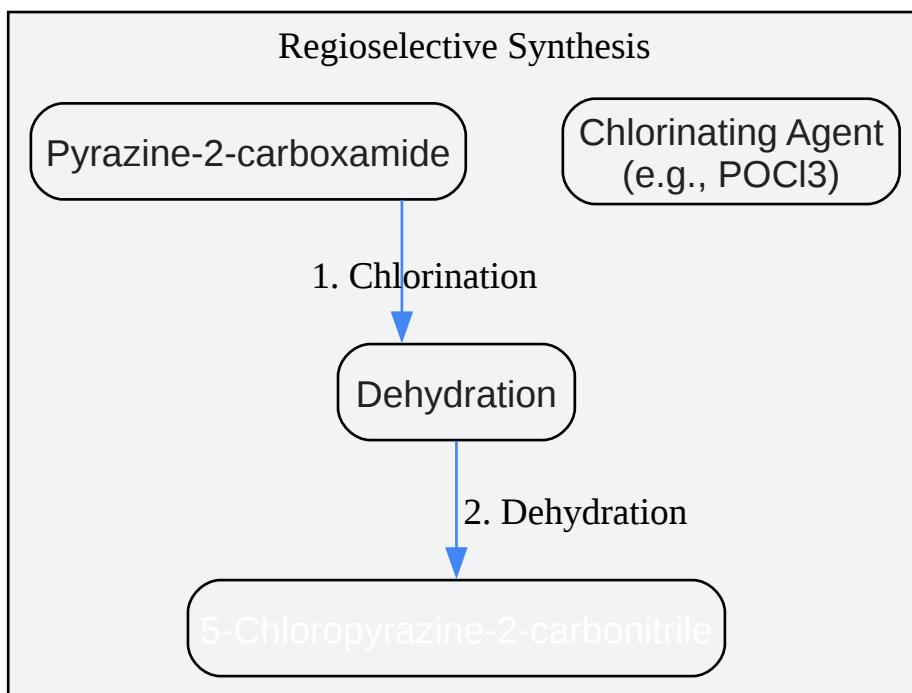
Property	Value	Source(s)
CAS Number	36070-75-4	[4][5][6]
Molecular Formula	C ₅ H ₂ ClN ₃	[1][5][6]
Molecular Weight	139.54 g/mol	[1][5]
IUPAC Name	5-chloropyrazine-2-carbonitrile	[5]
Synonyms	2-Chloro-5-cyanopyrazine	[2][4]
Appearance	Solid	[1][4]
Melting Point	44 - 45 °C	[2][4]
Boiling Point	242 °C	[2]
Density	1.43 g/cm ³	[1][2]
Storage Temperature	2-8°C, under inert gas	[2]

Spectroscopic Profile

Spectroscopic analysis is essential for verifying the identity and purity of **5-chloropyrazine-2-carbonitrile**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are expected to show distinct signals for the two aromatic protons on the pyrazine ring, typically in the downfield region (δ 8.5–9.0 ppm) due to the deshielding effects of the electronegative nitrogen atoms and substituents.[1]

- Infrared (IR) Spectroscopy: A characteristic and strong absorption band is observed around 2240 cm^{-1} which corresponds to the $\text{C}\equiv\text{N}$ stretching vibration of the nitrile group.[1]
- Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound, showing a characteristic isotopic pattern for the molecular ion due to the presence of chlorine (^{35}Cl and ^{37}Cl).


These analytical techniques are routinely employed to confirm the structure and purity of the compound before its use in subsequent synthetic steps.[1]

Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of **5-chloropyrazine-2-carbonitrile** are central to its widespread use.

Regioselective Synthesis

A key challenge in pyrazine chemistry is achieving regiocontrol during substitution. A notable and efficient method for preparing **5-chloropyrazine-2-carbonitrile** involves the regioselective chlorination and subsequent dehydration of pyrazine-2-carboxamide.[1][7][8] This approach overcomes the formation of undesired positional isomers often encountered with direct chlorination methods.[1]

[Click to download full resolution via product page](#)

Caption: Regioselective synthesis from pyrazine-2-carboxamide.

Core Reactivity: A Hub for Functionalization

The chemical behavior of **5-chloropyrazine-2-carbonitrile** is dominated by the electrophilic nature of its pyrazine ring, which is further enhanced by the chloro and cyano substituents.

- Nucleophilic Aromatic Substitution (S_NAr): The chlorine atom at the 5-position is an excellent leaving group, readily displaced by a wide range of nucleophiles. This is the most common reaction pathway, allowing for the introduction of amines, thiols, alcohols, and other moieties to build molecular complexity.^{[1][9]} The electron-deficient pyrazine ring stabilizes the intermediate Meisenheimer complex, facilitating the reaction.
- Coupling Reactions: The compound is an effective partner in various cross-coupling reactions. For instance, copper-catalyzed couplings with thiophenols have been reported to yield phenylsulfanylpyrazine derivatives.^{[1][7][8]} These reactions expand the synthetic toolkit for creating C-S bonds, which are important in many pharmaceutical compounds.

- Nitrile Group Transformations: The cyano group itself can be chemically transformed. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization.

Applications in Drug Discovery and Agrochemicals

The structural motif of **5-chloropyrazine-2-carbonitrile** is present in numerous bioactive molecules, making it a highly sought-after starting material.

- Pharmaceuticals: Pyrazine derivatives are known to exhibit a wide spectrum of biological activities.^[10] This intermediate is crucial in synthesizing precursors for antiviral drugs, such as the fluorinated derivatives used in the production of favipiravir.^[1] Its derivatives have also been investigated for their potential as anti-cancer, anticonvulsant, and antibacterial agents.^[1]
- Agrochemicals: In the agrochemical industry, this compound serves as a building block for creating novel herbicides and fungicides.^{[1][2][3]} The pyrazine core is a known toxophore in this field, and the ability to easily modify the substituents allows for the fine-tuning of activity and selectivity.

Experimental Protocol: Copper-Catalyzed Thiol Coupling

This section provides a representative, self-validating protocol for a nucleophilic aromatic substitution reaction, based on methodologies described in the literature for similar couplings.^{[7][8]}

Objective: To synthesize a 5-(phenylsulfanyl)pyrazine-2-carbonitrile derivative via a copper-catalyzed C-S cross-coupling reaction.

Methodology:

- Reagent Preparation: In a dry, inert-atmosphere glovebox or using Schlenk techniques, add **5-chloropyrazine-2-carbonitrile** (1.0 eq), the desired thiophenol (1.1 eq), a copper catalyst (e.g., CuI, 10 mol%), and a suitable base (e.g., K₂CO₃, 2.0 eq) to a dry reaction vessel.

- Solvent Addition: Add a dry, degassed solvent (e.g., DMF or DMSO) to the vessel. The reaction concentration should be optimized, typically starting at 0.1-0.5 M.
- Reaction Execution: Seal the vessel and heat the reaction mixture to an optimized temperature (typically 80-120 °C) with vigorous stirring.
- Reaction Monitoring (Self-Validation): Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The disappearance of the starting material (**5-chloropyrazine-2-carbonitrile**) and the appearance of a new, typically less polar, product spot indicates reaction progression. A successful reaction should show near-complete conversion within a reasonable timeframe (e.g., 4-24 hours).
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic base and solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- Purification and Characterization: Purify the crude product using column chromatography on silica gel. Characterize the final product by NMR, IR, and MS to confirm its structure and purity, ensuring the data aligns with the expected 5-(phenylsulfanyl)pyrazine-2-carbonitrile derivative.

Caption: General workflow for a C-S cross-coupling experiment.

Safety, Handling, and Storage

Due to its potential hazards, **5-chloropyrazine-2-carbonitrile** must be handled with appropriate safety precautions.

- Hazard Identification: The compound is classified as harmful.[5] GHS hazard statements indicate it is harmful if swallowed, in contact with skin, or if inhaled.[1][5] It also causes skin irritation and serious eye irritation, and may cause respiratory irritation.[1][4][5]
- Handling Precautions:
 - Always handle in a well-ventilated area, preferably within a chemical fume hood.[4][11]

- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[4][11]
- Avoid breathing dust, mist, or spray.[4]
- Wash hands thoroughly after handling.[4][11]
- First Aid Measures:
 - Inhalation: Move the person to fresh air. Seek immediate medical attention.[4]
 - Skin Contact: Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[4]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek immediate medical attention.[4]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][11] It is often recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]
- Incompatible Materials: Keep away from strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 5-Chloropyrazine-2-carbonitrile | 36070-75-4 [smolecule.com]
- 2. Cas 36070-75-4,2-CHLORO-5-CYANOPYRAZINE | lookchem [lookchem.com]

- 3. chemimpex.com [chemimpex.com]
- 4. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 5. 5-Chloropyrazine-2-carbonitrile | C5H2CIN3 | CID 12295728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthonix, Inc > 36070-75-4 | 5-Chloropyrazine-2-carbonitrile [synthonix.com]
- 7. Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitri...: Ingenta Connect [ingentaconnect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Buy 3-Chloropyrazine-2-carbonitrile | 55557-52-3 [smolecule.com]
- 10. mdpi.com [mdpi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [5-Chloropyrazine-2-carbonitrile CAS number 36070-75-4 properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1357153#5-chloropyrazine-2-carbonitrile-cas-number-36070-75-4-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com